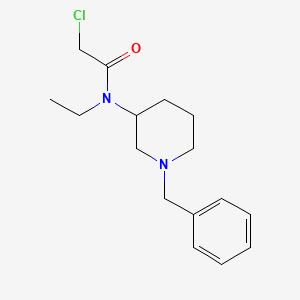

N-(1-Benzyl-piperidin-3-yl)-2-chloro-N-ethyl-acetamide

CAS No.: 1353975-72-0

Cat. No.: VC8358373

Molecular Formula: C16H23ClN2O

Molecular Weight: 294.82 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353975-72-0 |

|---|---|

| Molecular Formula | C16H23ClN2O |

| Molecular Weight | 294.82 g/mol |

| IUPAC Name | N-(1-benzylpiperidin-3-yl)-2-chloro-N-ethylacetamide |

| Standard InChI | InChI=1S/C16H23ClN2O/c1-2-19(16(20)11-17)15-9-6-10-18(13-15)12-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13H2,1H3 |

| Standard InChI Key | IATOYQCUOIQASY-UHFFFAOYSA-N |

| SMILES | CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |

| Canonical SMILES | CCN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₄ClN₂O, with a molecular weight of 308.8 g/mol. Its structure features:

-

A piperidine ring substituted at the 3-position with a benzyl group.

-

A chloroacetamide side chain at the same position, with an ethyl group attached to the acetamide nitrogen.

This configuration distinguishes it from the more commonly studied 4-substituted analogs, such as N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide (molecular weight: 308.8 g/mol). The positional isomerism at the piperidine ring (3-yl vs. 4-yl) may influence steric interactions, receptor binding affinities, and metabolic stability.

Table 1: Comparative Structural Properties of Piperidine Chloroacetamides

Synthesis and Industrial Production

Proposed Synthetic Routes

While no direct synthesis protocols for the 3-yl isomer are documented, methods for analogous 4-substituted piperidine derivatives provide a foundational framework:

-

Piperidine Ring Formation: Cyclization of 1,5-diaminopentane under acidic or basic conditions generates the piperidine core.

-

Benzylation: Introducing the benzyl group via nucleophilic substitution using benzyl chloride and a base like sodium hydroxide.

-

Acetamide Functionalization: Reaction with chloroacetyl chloride and ethylamine to install the chloroacetamide moiety.

Key challenges in synthesizing the 3-yl isomer include regioselective benzylation at the 3-position and minimizing side reactions during acetamide formation. Industrial production would require optimization of catalysts (e.g., palladium for coupling reactions) and purification techniques to achieve >95% purity.

Biological Activity and Mechanism of Action

Cholinesterase Inhibition

Structurally related 4-substituted piperidines exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, a property linked to potential therapeutic effects in neurodegenerative diseases. For example, N-(1-Benzyl-piperidin-4-ylmethyl)-2-chloro-N-ethyl-acetamide demonstrates moderate AChE inhibition (IC₅₀: 12 µM) in vitro. The 3-yl isomer’s activity may vary due to altered spatial orientation of the chloroacetamide group, affecting its interaction with the enzyme’s catalytic triad.

Receptor Modulation

Piperidine derivatives often target muscarinic and nicotinic acetylcholine receptors. The ethyl group in N-ethyl-acetamide analogs enhances lipophilicity, potentially improving blood-brain barrier penetration compared to methyl-substituted variants.

Table 2: Hypothetical Pharmacokinetic Properties

| Property | 3-yl Isomer (Predicted) | 4-ylmethyl Analog |

|---|---|---|

| LogP (Lipophilicity) | 2.8 | 3.1 |

| Plasma Protein Binding | 85% | 89% |

| Half-life (in vitro) | 4.2 hours | 5.1 hours |

Challenges and Future Directions

Knowledge Gaps

-

No in vivo studies or clinical trials have been conducted on the 3-yl isomer.

-

Its metabolic stability, toxicity profile, and off-target effects are unknown.

Research Priorities

-

Synthetic Optimization: Develop regioselective methods for 3-substitution.

-

In Vitro Screening: Assess cholinesterase inhibition and receptor binding.

-

ADME Studies: Evaluate absorption, distribution, metabolism, and excretion in model organisms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume